molecular formula C8H9ClN2S B11788116 5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride

5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride

Cat. No.: B11788116
M. Wt: 200.69 g/mol
InChI Key: XQRODCGLAMCIQS-UHFFFAOYSA-N
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Description

5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine derivatives, including 5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride, often involves multicomponent reactions. One common method starts with 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as key intermediates. These intermediates undergo reactions with various reagents to form the desired thienopyridine derivatives .

Industrial Production Methods

Industrial production methods for thienopyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride include other thienopyridine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which can influence its pharmacological and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H9ClN2S

Molecular Weight

200.69 g/mol

IUPAC Name

5-methylthieno[2,3-b]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C8H8N2S.ClH/c1-5-2-6-3-7(9)11-8(6)10-4-5;/h2-4H,9H2,1H3;1H

InChI Key

XQRODCGLAMCIQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)SC(=C2)N.Cl

Origin of Product

United States

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